molecular formula C22H38O3Sn B14260452 Acetic acid;3-(1-tributylstannylethenyl)phenol CAS No. 189072-62-6

Acetic acid;3-(1-tributylstannylethenyl)phenol

Cat. No.: B14260452
CAS No.: 189072-62-6
M. Wt: 469.2 g/mol
InChI Key: PJGJUXOXHNBBQG-UHFFFAOYSA-N
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Description

Acetic acid;3-(1-tributylstannylethenyl)phenol is a specialized organic compound that features both acetic acid and phenol functional groups, along with a tributylstannyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;3-(1-tributylstannylethenyl)phenol typically involves the reaction of 3-(1-tributylstannylethenyl)phenol with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the acetylation process. The reaction mixture is then purified through techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale acetylation processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;3-(1-tributylstannylethenyl)phenol undergoes several types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

The major products formed from these reactions include quinones, hydroquinones, and various substituted phenol derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Acetic acid;3-(1-tributylstannylethenyl)phenol has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of acetic acid;3-(1-tributylstannylethenyl)phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and π-π interactions, while the tributylstannyl group can engage in coordination chemistry with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid;3-(1-trimethylstannylethenyl)phenol
  • Acetic acid;3-(1-triphenylstannylethenyl)phenol
  • Acetic acid;3-(1-triethylstannylethenyl)phenol

Uniqueness

Acetic acid;3-(1-tributylstannylethenyl)phenol is unique due to the presence of the tributylstannyl group, which imparts distinct chemical and physical properties compared to its trimethyl, triphenyl, and triethyl analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

189072-62-6

Molecular Formula

C22H38O3Sn

Molecular Weight

469.2 g/mol

IUPAC Name

acetic acid;3-(1-tributylstannylethenyl)phenol

InChI

InChI=1S/C8H7O.3C4H9.C2H4O2.Sn/c1-2-7-4-3-5-8(9)6-7;3*1-3-4-2;1-2(3)4;/h3-6,9H,1H2;3*1,3-4H2,2H3;1H3,(H,3,4);

InChI Key

PJGJUXOXHNBBQG-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C(=C)C1=CC(=CC=C1)O.CC(=O)O

Origin of Product

United States

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